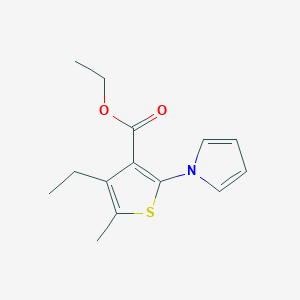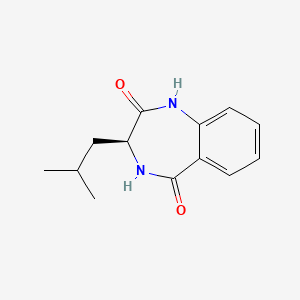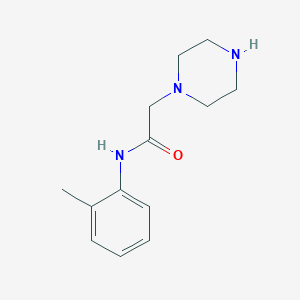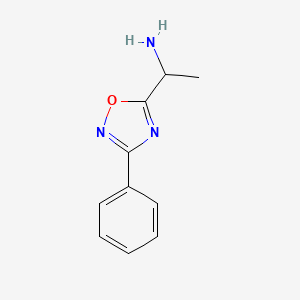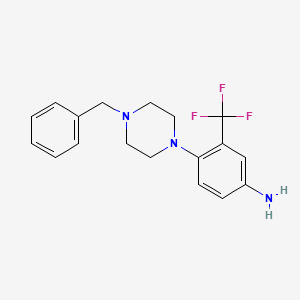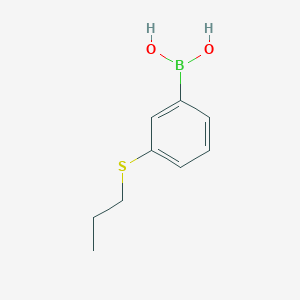
3-(Propylthio)phenylboronic acid
Vue d'ensemble
Description
3-(Propylthio)phenylboronic acid is a boronic acid derivative with the CAS Number: 915401-99-9 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 3-(propylsulfanyl)phenylboronic acid .
Molecular Structure Analysis
The linear formula of 3-(Propylthio)phenylboronic acid is C9H13BO2S . The InChI code for this compound is 1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids, including 3-(Propylthio)phenylboronic acid, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property has been utilized in various applications, including glucose sensors and bio-separation .Applications De Recherche Scientifique
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid (PBA) derivatives, including 3-(Propylthio)phenylboronic acid , are known for their ability to selectively recognize and bind to cis-diol containing molecules. This property is utilized in the synthesis of highly selective PBA-functionalized organic polymers. These polymers are used for the enrichment of nucleosides, catechols, saccharides, and glycoproteins, which are crucial for improving detection sensitivity and accuracy in various analytical applications .
Diagnostic and Therapeutic Applications
The reversible complex formation capability of PBA with polyols, such as sugars, offers a foundation for diagnostic and therapeutic applications. This includes the interaction with sialic acid as a molecular target and the development of PBA-based strategies for drug delivery systems. Such systems can be designed to respond to specific biological stimuli, thereby enhancing targeted therapy and diagnostics .
Glucose-Sensitive Polymers
One of the remarkable applications of PBA-functionalized materials is in the creation of glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is a significant advancement in the treatment of diabetes. The ability to respond to glucose levels makes these materials an integral part of smart therapeutic devices .
Wound Healing
The conjugates of PBA are also explored for their potential in wound healing. The functionalized materials can interact with biological tissues and aid in the healing process. This application is particularly promising for creating advanced dressings that promote faster and more effective wound closure .
Tumor Targeting
Another vital application is in tumor targeting. PBA-functionalized materials can be engineered to recognize and bind to specific markers on cancer cells. This allows for the targeted delivery of therapeutics, minimizing the impact on healthy cells and potentially improving the efficacy of cancer treatments .
Boronate Affinity Materials for Separation
Boronate affinity materials (BAMs) that incorporate PBA functionalities are increasingly used in separation technologies. They are particularly effective in the selective separation of cis-diol containing compounds from complex mixtures. This has significant implications for the purification processes in chemical and pharmaceutical industries .
Orientations Futures
Phenylboronic acid derivatives, including 3-(Propylthio)phenylboronic acid, are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .
Mécanisme D'action
- Role : It selectively recognizes and forms reversible covalent complexes with cis-diol-containing molecules through pH-dependent interactions. Under high pH conditions, the boronic acid forms a complex with the cis-diol group, which dissociates when the pH becomes acidic .
- Changes : When the pH environment changes from high to acidic, the complex dissociates into the original boronic acid and the cis-diol, facilitating its use in separation, sensing, imaging, diagnostics, and drug delivery .
- Affected Pathways : The compound’s primary effect lies in its ability to selectively enrich nucleosides, catechols, and other cis-diol-containing molecules. It can be used as a pretreatment material to improve the detection sensitivity and accuracy of these target molecules in real samples .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
(3-propylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQDWKWEXCQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590219 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylthio)phenylboronic acid | |
CAS RN |
915401-99-9 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



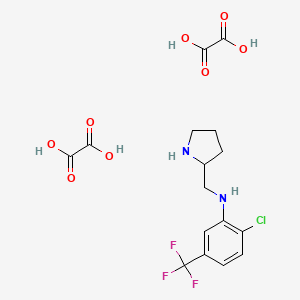

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)

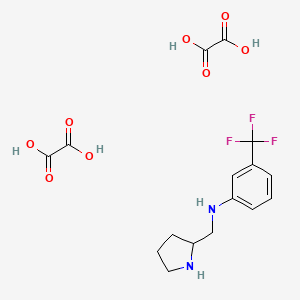

![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)
